An In-depth Technical Guide to 2-Bromo-4-isopropylaniline: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-isopropylaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-4-isopropylaniline, a key intermediate in the development of therapeutic agents. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, with a focus on data-driven insights and practical experimental guidance.
Core Chemical Properties
2-Bromo-4-isopropylaniline is a substituted aniline that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.1 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid | [1][3] |
| Boiling Point | 116 °C | [1] |
| Density | 1.35 g/cm³ | [1] |
| Refractive Index | 1.5750 to 1.5790 | [1] |
| Water Solubility | Immiscible | [1] |
| Solubility in Organic Solvents | Miscible with dioxane and ethoxyethanol | [1][4] |
| pKa | 2.94 ± 0.10 (Predicted) | [1] |
| Melting Point | Data not available. For the related compound 2,6-Dibromo-4-isopropylaniline, the melting point is 43.5-49.5°C. | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Bromo-4-isopropylaniline.
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Mass Spectrometry (GC-MS): Key m/z peaks are observed at 119, 198, and 200.[2]
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Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]
Synthesis of 2-Bromo-4-isopropylaniline
A common synthetic route to 2-Bromo-4-isopropylaniline involves the electrophilic bromination of 4-isopropylaniline. The amino group of the aniline is a strong activating group, directing the bromination to the ortho and para positions. To achieve selective mono-bromination at the ortho position, control of reaction conditions is essential.
Experimental Protocol: Bromination of 4-Isopropylaniline
This protocol is a representative procedure based on the bromination of similar aniline derivatives.
Materials:
-
4-Isopropylaniline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or Dichloromethane (DCM) as solvent
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-isopropylaniline (1 equivalent) in the chosen solvent (e.g., glacial acetic acid or DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution of the aniline. Maintain the temperature below 5 °C during the addition. Alternatively, N-Bromosuccinimide can be used as a milder brominating agent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
If using an acidic solvent, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Bromo-4-isopropylaniline by column chromatography on silica gel.
Reactivity and Role in Drug Development
The chemical reactivity of 2-Bromo-4-isopropylaniline is primarily dictated by the nucleophilic amino group and the presence of a bromine atom on the aromatic ring. This dual functionality makes it a valuable synthon in medicinal chemistry.
The amino group can undergo various reactions such as acylation, alkylation, and diazotization. The bromo substituent is susceptible to displacement via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in constructing the complex molecular architectures of many pharmaceutical compounds.[6]
A significant application of 2-Bromo-4-isopropylaniline is in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists.[1][4] These antagonists are being investigated for the treatment of stress-related disorders like anxiety and depression.[7][8]
Application in the Synthesis of Pyrimidine-Based CRF Antagonists
2-Bromo-4-isopropylaniline is a key starting material for the synthesis of 2-anilinopyrimidine derivatives, which are a class of potent CRF1 receptor antagonists. The general synthetic approach involves the nucleophilic substitution of a halogenated pyrimidine with 2-Bromo-4-isopropylaniline.
Experimental Workflow: Synthesis of a 2-Anilinopyrimidine CRF Antagonist
The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine-based CRF antagonist starting from 2-Bromo-4-isopropylaniline.
Caption: Synthetic workflow for a 2-anilinopyrimidine CRF antagonist.
Experimental Protocol: Synthesis of a 2-(2-Bromo-4-isopropylanilino)pyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a 2-anilinopyrimidine from a 2-chloropyrimidine and 2-Bromo-4-isopropylaniline.
Materials:
-
2-Bromo-4-isopropylaniline
-
A suitable 2-chloropyrimidine derivative
-
Solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF)
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A base such as triethylamine or diisopropylethylamine (DIPEA)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave-safe reaction vial, combine 2-Bromo-4-isopropylaniline (1 equivalent), the 2-chloropyrimidine derivative (1.1 equivalents), and the base (2 equivalents) in the chosen solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 160 °C) for a short duration (e.g., 10-30 minutes).[6][9][10] Alternatively, the reaction can be heated under reflux using conventional heating for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-Bromo-4-isopropylanilino)pyrimidine derivative.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Signaling Pathway
CRF1 receptor antagonists, synthesized using 2-Bromo-4-isopropylaniline, exert their therapeutic effects by modulating the CRF1 receptor signaling pathway. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand CRF, initiates a cascade of intracellular events.[5][7][11]
The primary signaling pathway involves the coupling of the activated CRF1 receptor to a stimulatory G-protein (Gs).[11][12] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to cellular responses associated with stress.[8][13][14] The CRF1 receptor can also couple to other G-proteins, such as Gi, leading to more complex signaling outcomes.[11][12]
The following diagram illustrates the canonical CRF1 receptor signaling pathway.
Caption: The CRF1 receptor signaling pathway and its inhibition.
This in-depth guide provides a solid foundation for understanding the chemical properties, synthesis, and critical role of 2-Bromo-4-isopropylaniline in the development of novel therapeutics. The provided experimental protocols and workflow diagrams offer practical starting points for researchers in this exciting and important field.
References
- 1. 2-BROMO-4-ISOPROPYLANILINE CAS#: 51605-97-1 [amp.chemicalbook.com]
- 2. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-isopropylaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2-BROMO-4-ISOPROPYLANILINE | 51605-97-1 [chemicalbook.com]
- 5. Molecular recognition of corticotropin-releasing factor by its G-protein-coupled receptor CRFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Recognition of Corticotropin-releasing Factor by Its G-protein-coupled Receptor CRFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
